DHODH Inhibition Potency Compared to In-Patent Analogs
The target compound is reported as Compound 57 in US Patent 8,703,811, a collection of PfDHODH inhibitors. Its measured IC₅₀ of 64 nM places it in a region of the Structure-Activity Relationship (SAR) where activity is considered high, but it is not the most potent analog in the series. For context, Compound 60 (US8703811, 60) achieved an IC₅₀ of 38 nM, representing a 1.7-fold improvement in potency [1]. This indicates the target compound occupies a specific point on the SAR landscape, which may be valuable for certain structure-based campaigns but is not a potency outlier.
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) against Plasmodium falciparum type 2 dihydroorotate dehydrogenase (PfDHODH) |
|---|---|
| Target Compound Data | IC₅₀ = 64 nM (BDBM50379157) |
| Comparator Or Baseline | Compound 60 (US8703811, 60): IC₅₀ = 38 nM (BDBM120319); Compound 31/32 (US8703811, 31/32): IC₅₀ = 99 nM (BDBM50379146) |
| Quantified Difference | Target compound is 1.7-fold less potent than Compound 60, but 1.5-fold more potent than Compound 31/32. |
| Conditions | Type 2 DHODH enzymatic assay monitoring orotate formation or via a chromogen reduction assay using DCIP (direct comparison within the same patent family). |
Why This Matters
This quantitative placement within a patented SAR series allows researchers to select this specific compound if an intermediate potency profile or distinct chemical handle is required for further optimization, rather than a stronger or weaker starting point.
- [1] BindingDB entries: BDBM50379157 (Target Compound, IC50: 64nM); BDBM120319 (Compound 60, IC50: 38nM); BDBM50379146 (Compound 31/32, IC50: 99nM). All from US8703811. Accessed 29 Apr 2026. View Source
